2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is known for its unique structural features, which include a triazole ring, a thioether linkage, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting 4,5-bis(4-methylphenyl)-1,2,4-triazole-3-thiol with an appropriate alkylating agent under basic conditions.
Thioether Formation: The triazole-thiol intermediate is then reacted with a suitable electrophile to form the thioether linkage.
Hydrazide Formation: The resulting compound is further reacted with hydrazine hydrate to form the acetohydrazide moiety.
Condensation Reaction: Finally, the acetohydrazide is condensed with 1-(2,4-dichlorophenyl)ethanone under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The acetohydrazide moiety can be reduced to form corresponding amines.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or proteins by binding to their active sites. The triazole ring and thioether linkage play crucial roles in these interactions, facilitating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups in its structure allows for versatile interactions with various molecular targets, making it a valuable compound for diverse applications.
Properties
Molecular Formula |
C26H23Cl2N5OS |
---|---|
Molecular Weight |
524.5 g/mol |
IUPAC Name |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C26H23Cl2N5OS/c1-16-4-8-19(9-5-16)25-31-32-26(33(25)21-11-6-17(2)7-12-21)35-15-24(34)30-29-18(3)22-13-10-20(27)14-23(22)28/h4-14H,15H2,1-3H3,(H,30,34)/b29-18+ |
InChI Key |
AYADTMJMACQLHL-RDRPBHBLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C(\C)/C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=C(C)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.